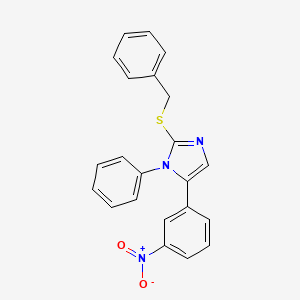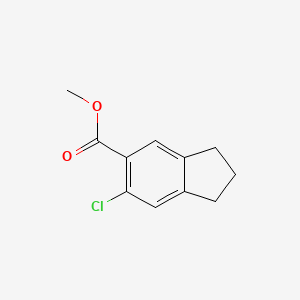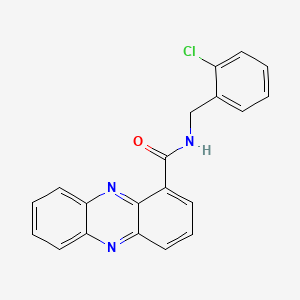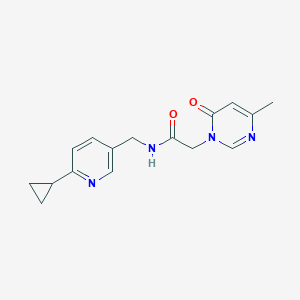
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compounds under analysis are characterized by a common structural motif of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, which exhibit a folded conformation around the methylene carbon atom. This conformation is a result of the spatial arrangement of the pyrimidine and benzene rings within the molecules. The inclination of the pyrimidine ring relative to the benzene ring varies among the compounds, indicating a degree of flexibility in the molecular structure that could influence the compound's interactions and reactivity .
Synthesis Analysis
Although the provided data does not detail the synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide specifically, the related compounds discussed in the papers involve a thioacetamide bridge linking a pyrimidine and a benzene ring. The synthesis of such compounds typically involves the formation of this bridge, which is a key step in achieving the folded conformation that characterizes these molecules. The intramolecular hydrogen bonding observed in these structures suggests that similar synthetic strategies could be employed for the compound , with careful consideration of the substituents that may affect the folding and overall conformation .
Molecular Structure Analysis
The molecular structure of the related compounds features a significant folded conformation due to the thioacetamide bridge. The pyrimidine ring's inclination to the benzene ring is a notable structural characteristic, with angles ranging from 42.25° to 67.84°. This variation in angles reflects the influence of different substituents on the benzene ring, which could similarly affect the molecular structure of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide. The presence of intramolecular hydrogen bonds stabilizes the folded conformation, which is likely to be a feature in the compound of interest as well .
Chemical Reactions Analysis
The chemical reactivity of the compounds is not explicitly discussed in the provided papers. However, the presence of functional groups such as the thioacetamide bridge and the pyrimidine ring suggests potential sites for chemical reactions. The folded conformation and intramolecular hydrogen bonding may influence the reactivity by either hindering or facilitating access to these reactive sites. The specific chemical reactions that N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide may undergo would depend on the nature of the substituents and the overall electronic environment of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly provided in the abstracts. However, the crystal structures suggest that these compounds may exhibit solid-state properties that are influenced by their conformation and intramolecular interactions. The inclination angles and the presence of hydrogen bonds are likely to affect the melting points, solubility, and crystal packing of these compounds. By extension, N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would also be expected to have its physical properties shaped by its molecular conformation and the specific interactions within its crystal structure .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial and Antifungal Applications : A range of pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized using similar starting materials, have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Anticancer Properties : The synthesis of 5-deaza analogues of aminopterin and folic acid, starting from compounds like 5-cyanouracil, has led to compounds showing significant anticancer activity in vitro and in vivo, pointing towards potential therapeutic applications (Su et al., 1986).
Insecticidal Activity : Studies on the stereochemistry and active conformation of novel insecticides, such as acetamiprid, demonstrate the role of structural features in biological activity, hinting at the potential insecticidal applications of similar compounds (Nakayama et al., 1997).
Structural Studies for Drug Design : The crystal structures of certain acetamides have been determined, aiding in the understanding of their conformational stability and providing a basis for the design of drugs with improved efficacy and stability (Subasri et al., 2016).
Histamine H4 Receptor Ligands : The development of 2-aminopyrimidine-containing ligands for the histamine H4 receptor, through optimization of the core pyrimidine moiety and other modifications, reveals the compound's potential in creating anti-inflammatory agents and antinociceptive drugs (Altenbach et al., 2008).
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-6-16(22)20(10-19-11)9-15(21)18-8-12-2-5-14(17-7-12)13-3-4-13/h2,5-7,10,13H,3-4,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPPSJAKUGMUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

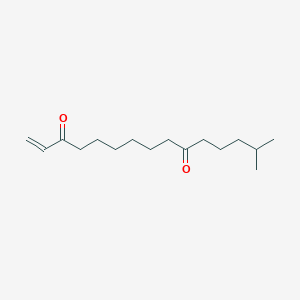

amino}acetamide](/img/structure/B2543317.png)


![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
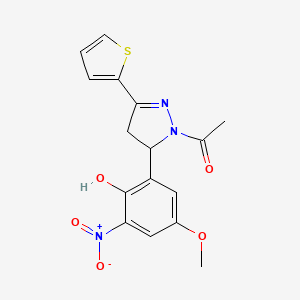
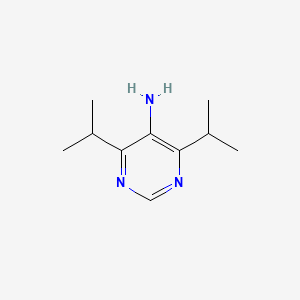
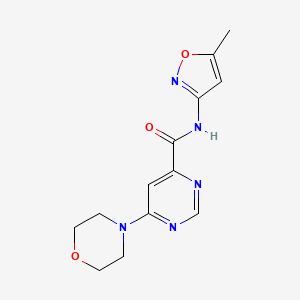
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2543329.png)

